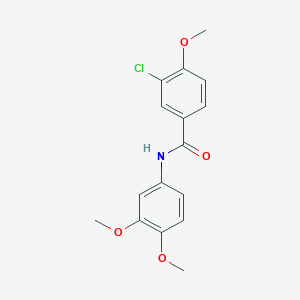
3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide, also known as AG-1478, is a synthetic compound that has been widely used in scientific research applications. This compound is a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase activity and has been shown to have significant effects on cell growth, differentiation, and survival.
Mécanisme D'action
3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide works by binding to the ATP-binding site of EGFR and inhibiting its tyrosine kinase activity. This prevents the activation of downstream signaling pathways that are involved in cell growth, differentiation, and survival. By inhibiting EGFR activity, 3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth and proliferation.
Biochemical and Physiological Effects
3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide has been shown to have significant biochemical and physiological effects on cancer cells. In addition to inducing apoptosis and inhibiting cell growth and proliferation, 3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide has been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body). 3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making these treatments more effective.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide for lab experiments is its potency and specificity as an EGFR inhibitor. This makes it a valuable tool for studying the role of EGFR in cancer cell growth, differentiation, and survival. However, one limitation of 3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide is its relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over long periods of time.
Orientations Futures
There are several potential future directions for research on 3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide. One area of interest is the development of more potent and specific EGFR inhibitors that can overcome the limitations of 3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide. Another area of interest is the use of 3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide in combination with other targeted therapies or immunotherapies to improve treatment outcomes for cancer patients. Additionally, further research is needed to fully understand the mechanisms of action of 3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide and its potential applications in other areas of biomedical research.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide involves several steps, including the reaction of 3,4-dimethoxyaniline with 4-methoxybenzoyl chloride to produce 3,4-dimethoxy-N-(4-methoxybenzoyl)aniline. This intermediate is then reacted with thionyl chloride to produce 3,4-dimethoxy-N-(4-methoxybenzoyl)-N-chloroaniline, which is subsequently reacted with 3,4-dimethoxyphenylboronic acid in the presence of a palladium catalyst to produce 3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide.
Applications De Recherche Scientifique
3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide has been extensively used in scientific research applications, particularly in the field of cancer research. This compound has been shown to be a potent inhibitor of EGFR tyrosine kinase activity, which is a key signaling pathway involved in the development and progression of various types of cancer. 3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide has been used to study the role of EGFR in cancer cell growth, differentiation, and survival, and has been shown to have significant effects on these processes.
Propriétés
IUPAC Name |
3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c1-20-13-6-4-10(8-12(13)17)16(19)18-11-5-7-14(21-2)15(9-11)22-3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTDNQCOFROZMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

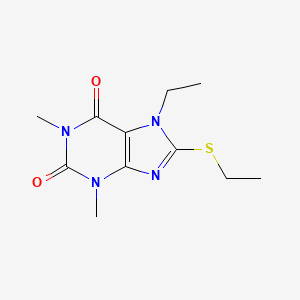
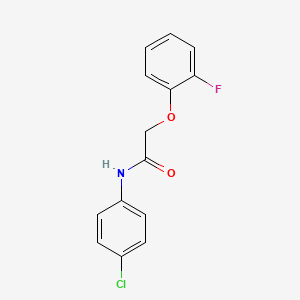
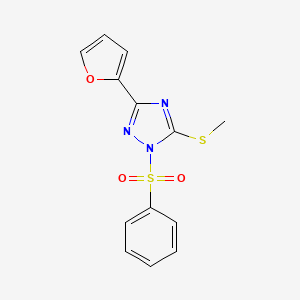

![2-({[(3-ethoxybenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5832392.png)
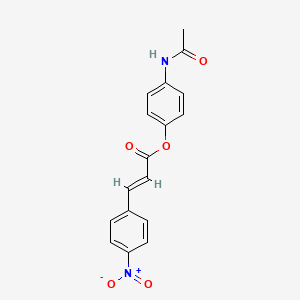
![ethyl 4-{[3-(2-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5832413.png)
methanone](/img/structure/B5832420.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B5832438.png)
![3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5832443.png)
![N-(4-chlorobenzyl)-N'-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]thiourea](/img/structure/B5832444.png)
![2-[(3-methoxyphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5832449.png)
![N-[(cyclopropylamino)carbonothioyl]nicotinamide](/img/structure/B5832459.png)